4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide
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Overview
Description
4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide is a chemical compound known for its unique structure and reactivity. It contains a pyridine ring, a benzene ring, and an azide group, making it a versatile compound in organic synthesis and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of alkynes.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in material sciences for polymer crosslinking and the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can act as a nucleophile in substitution reactions or participate in cycloaddition reactions to form stable triazole rings. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Similar in structure but lacks the pyridine and sulfonyl groups.
Benzyl Azide: Contains a benzene ring with an azide group but lacks the pyridine and sulfonyl groups.
4-Azidobenzoic Acid: Contains a benzene ring with an azide group and a carboxylic acid group instead of the pyridine and sulfonyl groups.
Uniqueness
4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl azide is unique due to its combination of a pyridine ring, a benzene ring, and an azide group. This structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields .
Properties
CAS No. |
89565-37-7 |
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Molecular Formula |
C12H9N5O3S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
N-(4-azidosulfonylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H9N5O3S/c13-16-17-21(19,20)11-3-1-10(2-4-11)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18) |
InChI Key |
QHHWTCGCUFXHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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